Boc-trp-ome
Overview
Description
Boc-Trp-OMe, also known as N-Boc-L-tryptophan methyl ester, is a useful reagent for the preparation of trifluoroalkyl amines . It has a molecular formula of C17H22N2O4 .
Synthesis Analysis
The synthesis of Boc-Trp-OMe involves various methods. One approach is through the late-stage maleimidation on C(7)-H tryptophan . This method enables the synthesis of both stapled and labelled peptides and is applicable to both solution and solid-phase synthesis .Molecular Structure Analysis
Boc-Trp-OMe has a molecular weight of 318.37 . It contains a total of 46 bonds, including 24 non-H bonds, 12 multiple bonds, 7 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ester (aliphatic), and 1 (thio-) carbamate (aliphatic) .Chemical Reactions Analysis
Boc-Trp-OMe is used in various chemical reactions. For instance, it is used in the preparation of trifluoroalkyl amines . It is also used in the synthesis of clickable peptides via late-stage maleimidation on C(7)-H tryptophan .Physical And Chemical Properties Analysis
Boc-Trp-OMe has a melting point of 139-140 °C and a predicted boiling point of 505.7±45.0 °C . It has a predicted density of 1.194±0.06 g/cm3 . It is an off-white powder .Scientific Research Applications
Summary of Application
Boc-trp-ome is utilized in the formation of self-assembled dipeptide-based fluorescent nanoparticles. These nanoparticles are designed for cellular imaging probes and targeted drug delivery chaperones .
Methods of Application
The method involves the self-assembly of Boc protected tyrosine–tryptophan dipeptide-based nanoparticles (DPNPs). The structure is rigidified by Zn(II), which shifts the peptide’s intrinsic fluorescent properties from the ultraviolet to the visible range .
Results
The DPNPs are photostable, biocompatible, and have visible fluorescence signals that allow for real-time monitoring of their entry into cells. They can encapsulate the chemotherapeutic drug doxorubicin (Dox) and facilitate intracellular drug delivery, resulting in cancer cell killing actions comparable to the unencapsulated drug .
Application in Peptide Modification for Drug Discovery
Summary of Application
Boc-trp-ome is applied in the C-H olefination of tryptophan residues in peptides. This modification is crucial for drug discovery and biomedicine, allowing for the creation of peptide conjugates .
Methods of Application
The modification process is successful for Trp residues at any position in the peptide, with broad scope in the styrene coupling partner. It offers opportunities for conjugating peptides with other biomolecules .
Results: The C-H olefination has been successfully applied to model tripeptides, with the Trp residue at various positions, yielding modified peptides with isolated yields of 47-69% .
Application in Synthesis of Trifluoroalkyl Amines
Results
Application in Chemical Synthesis
Results
Application in Fluorophore Conjugation for Biological Imaging
Results
Application in Targeted Drug Delivery Systems
Results
Application in Proteomics and Peptide Research
Results
Application in Material Science for Biomaterial Development
Results
Application in Molecular Biology for Gene Delivery
Results
Application in Analytical Chemistry for Chromatography
Results
Application in Chemical Biology for Enzyme Inhibition Studies
Results
Application in Environmental Science for Bioremediation
Results
Application in Click Chemistry for Peptide Modification
Methods of Application: The process involves a rhodium(III)-catalyzed reaction that exhibits excellent regioselectivity and functional group tolerance, enabling the efficient cyclization of peptides .
Results: The cyclic peptides produced through this method show higher bioactivity compared to their linear counterparts, and the Trp-substituted maleimide demonstrates potential as a click functional group for further applications in chemical biology and medicinal chemistry .
Application in Ionic Liquid Formation for Peptide Synthesis
Methods of Application: The Boc-AAILs are synthesized by neutralizing imidazolium hydroxide with Boc-protected amino acids, and they serve as starting materials in dipeptide synthesis using common coupling reagents .
Results: The use of a distinctive coupling reagent enhances amide formation without the addition of base, yielding dipeptides in satisfactory yields within 15 minutes .
Application in Mechanochemistry for Organic Synthesis
Methods of Application: The application includes the peptide coupling of activated esters like Boc–Trp–OSuc with other compounds, facilitated by liquid-assisted grinding agents for efficient flow through the system .
Results: This method optimizes the synthesis process, providing a solvent-free or highly solvent-minimized reaction system, which is crucial for sustainable organic synthesis .
Safety And Hazards
Boc-Trp-OMe is classified under GHS07. It has hazard statements H302-H315-H319-H335. Precautionary measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Boc-Trp-OMe has potential applications in the pharmaceutical industry. It can be used in the synthesis of cyclic peptides, which have attracted tremendous attention due to their excellent cell penetrability, stability, thermostability, and drug-like properties . The Trp-substituted maleimide displays excellent reactivity toward Michael addition, indicating its potential as a click functional group for applications in chemical biology and medicinal chemistry .
properties
IUPAC Name |
methyl (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-14(15(20)22-4)9-11-10-18-13-8-6-5-7-12(11)13/h5-8,10,14,18H,9H2,1-4H3,(H,19,21)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLOVPXUZAOKBL-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427380 | |
Record name | BOC-TRP-OME | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-trp-ome | |
CAS RN |
33900-28-6 | |
Record name | BOC-TRP-OME | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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